Cbz-4-Methoxy-L-Phenylalanine chemical properties
Cbz-4-Methoxy-L-Phenylalanine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Cbz-4-Methoxy-L-Phenylalanine
Abstract
N-Carbobenzyloxy-4-methoxy-L-phenylalanine (Cbz-4-Methoxy-L-Phenylalanine) is a crucial derivative of the non-natural amino acid 4-Methoxy-L-phenylalanine, distinguished by the presence of a methoxy group on the phenyl ring and a benzyloxycarbonyl (Cbz) protecting group on the α-amine. This modification imparts unique physicochemical properties that are highly valuable in the field of peptide chemistry and drug discovery. The Cbz group provides robust protection under various reaction conditions, particularly in solid-phase peptide synthesis (SPPS), while the methoxy substituent allows for fine-tuning of electronic and hydrophobic properties of the final peptide. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Cbz-4-Methoxy-L-Phenylalanine, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Peptide Synthesis
In the intricate landscape of peptide synthesis, the choice of amino acid building blocks is paramount to the structure, stability, and function of the final product. Non-natural amino acids, such as 4-Methoxy-L-phenylalanine, offer unique advantages for designing novel biomolecules.[1] The introduction of a methoxy group to the phenylalanine side chain can alter hydrophobicity and electronic properties, influencing interactions with biological targets, improving metabolic stability, or enhancing receptor binding affinity.[1]
Protecting the α-amine group is a critical step in controlling peptide bond formation. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a classical and highly effective protecting group.[2] Its stability in the acidic conditions often used for removing side-chain protecting groups (e.g., trifluoroacetic acid for Boc or tBu groups) and its selective removal via catalytic hydrogenation make it an invaluable tool in orthogonal synthesis strategies.[2] Cbz-4-Methoxy-L-Phenylalanine thus serves as a specialized building block that combines the benefits of a functionalized side chain with a robust and reliable N-terminal protecting group, enabling innovation in peptide science.[1]
Physicochemical and Spectroscopic Profile
The unique structure of Cbz-4-Methoxy-L-Phenylalanine dictates its physical and chemical behavior. A summary of its core properties is presented below.
Core Chemical and Physical Properties
The fundamental properties of Cbz-4-Methoxy-L-Phenylalanine are summarized in Table 1, providing essential data for laboratory handling and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 17554-34-6 | [3] |
| Molecular Formula | C₁₈H₁₉NO₅ | [3] |
| Molecular Weight | 329.3 g/mol | |
| IUPAC Name | (2S)-3-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
| Appearance | White to off-white powder/solid | [4] |
| Purity | Typically ≥99% | [3] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methoxy group (-OCH₃) would appear as a sharp singlet around 3.7-3.8 ppm. The aromatic protons of the 4-methoxyphenyl ring would appear as two doublets in the 6.8-7.2 ppm region. The protons of the benzyl group of the Cbz protector would be visible as a multiplet around 7.3-7.4 ppm (for the phenyl ring) and a characteristic singlet around 5.1 ppm (for the -CH₂- protons). The α- and β-protons of the amino acid backbone would appear in the 3.0-4.6 ppm range.
¹³C NMR Spectroscopy: The carbon NMR would provide complementary information. Key expected signals include the carboxylic acid carbonyl (~175 ppm), the urethane carbonyl of the Cbz group (~156 ppm), various aromatic carbons (114-159 ppm), the benzyl -CH₂- carbon (~67 ppm), the methoxy carbon (~55 ppm), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak. In positive ion mode, this would correspond to [M+H]⁺ at m/z 330.3 or [M+Na]⁺ at m/z 352.3.
Synthesis and Purification
The synthesis of Cbz-4-Methoxy-L-Phenylalanine is typically achieved through a standard N-protection reaction, a variant of the Schotten-Baumann reaction, which is a reliable method for acylating amines.
Synthesis Pathway
The primary synthetic route involves the reaction of 4-Methoxy-L-phenylalanine with benzyl chloroformate (Cbz-Cl) under alkaline conditions to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate. The base neutralizes the HCl byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of Cbz-4-Methoxy-L-Phenylalanine.
Detailed Synthesis Protocol
This protocol provides a self-validating system for the synthesis and isolation of the target compound.
-
Dissolution: Dissolve 4-Methoxy-L-phenylalanine (1 equivalent) in an aqueous solution of a suitable base, such as 1M sodium hydroxide, at 0-5 °C with stirring.
-
Reagent Addition: Slowly and simultaneously add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) and an additional aliquot of the base solution. The key is to maintain a basic pH (pH 8-10) throughout the addition to ensure the amino group remains deprotonated and nucleophilic.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the aqueous mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Isolation: Carefully acidify the aqueous layer with a cold acid solution (e.g., 1M HCl) to a pH of ~2. The desired product, Cbz-4-Methoxy-L-Phenylalanine, is insoluble in acidic water and will precipitate out as a white solid.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.
Applications in Peptide Science
The primary application of Cbz-4-Methoxy-L-Phenylalanine is as a building block in peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS).
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The Cbz group's stability to the acidic reagents (like TFA) used in the common Fmoc/tBu orthogonal protection strategy makes it an excellent choice for protecting the N-terminal amino acid of a peptide sequence.[2]
The general workflow for incorporating Cbz-4-Methoxy-L-Phenylalanine as the final amino acid in an SPPS protocol is outlined below.
Caption: Workflow for N-terminal capping with Cbz-4-Methoxy-L-Phe in SPPS.
Experimental Protocol: Peptide Coupling
-
Resin Preparation: Start with the peptide-resin having a free N-terminal amine, swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation: In a separate vessel, dissolve Cbz-4-Methoxy-L-Phenylalanine (3 eq.), a coupling agent like HBTU (2.9 eq.), and an activator base like HOBt (3 eq.) in DMF. Add a tertiary amine base such as DIEA (6 eq.) to this solution to activate the carboxylic acid for amide bond formation.[2]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the complete consumption of the free primary amines on the resin, indicating a successful coupling reaction.
-
Washing: After completion, thoroughly wash the resin with DMF and then dichloromethane (DCM) to remove all soluble reagents and byproducts.[2] The resin now carries the N-terminally Cbz-protected peptide.
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA, to cleave the peptide from the resin and remove acid-labile side-chain protecting groups simultaneously. The Cbz group remains intact during this process.
-
Isolation & Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Reactivity, Stability, and Safety
Chemical Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions (cool, dry).[5] The Cbz protecting group is notably stable to acidic conditions (e.g., TFA, HBr in acetic acid) and mildly basic conditions, but it is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), sodium in liquid ammonia, or strong acids like HBr/acetic acid.[2]
-
Reactivity: The primary site of reactivity for peptide synthesis is the carboxylic acid group, which is activated to form an amide bond.
-
Incompatibilities: Avoid strong oxidizing agents.[5]
Safety and Handling
-
Potential Health Effects: May be harmful if inhaled or swallowed. It may cause irritation to the respiratory tract, skin, and eyes.[5][9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[9][10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5] Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[5]
Conclusion
Cbz-4-Methoxy-L-Phenylalanine stands as a highly specialized and enabling reagent in modern peptide science. Its unique combination of a sterically and electronically influential methoxy group and a robust, selectively removable N-terminal Cbz protecting group provides researchers with a powerful tool for creating novel peptides with tailored properties. Understanding its chemical characteristics, synthesis, and proper application in SPPS workflows is essential for leveraging its full potential in the development of next-generation therapeutics and research probes.
References
-
AAPPTec, LLC. MSDS - Safety Data Sheet for Fmoc-(FmocHmb)Phe-OH. (Note: While for a different compound, it outlines typical hazards for protected amino acids). [Link]
-
PubChem - NIH. Cbz-N-methyl-L-phenylalanine. [Link]
-
Springer Nature. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]
-
Royal Society of Chemistry. Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Published April 27, 2018. [Link]
-
MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Published June 05, 2021. [Link]
-
Royal Society of Chemistry. Supporting Information for an article. [Link]
-
BMRB. bmse000045 L-Phenylalanine. [Link]
-
MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Published June 05, 2021. [Link]
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